Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate
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Overview
Description
2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate is a complex polymeric compound. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its versatility and is often utilized in the production of coatings, adhesives, and sealants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester involves the esterification of 2-Propenoic acid, 2-methyl- with 1,2-ethanediylbis(oxy-2,1-ethanediyl). This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Hydrolysis: In acidic or basic conditions, the ester bonds can be hydrolyzed to yield the corresponding alcohols and acids.
Common Reagents and Conditions
Polymerization: Benzoyl peroxide, AIBN, elevated temperatures (60-80°C).
Hydrolysis: Hydrochloric acid, sodium hydroxide, water, reflux conditions.
Major Products Formed
Polymerization: High molecular weight polymers used in coatings and adhesives.
Hydrolysis: 2-Propenoic acid, 2-methyl- and 1,2-ethanediylbis(oxy-2,1-ethanediyl) alcohol.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound primarily involves its ability to undergo polymerization and form cross-linked networks. These networks provide structural integrity and durability to the materials in which they are used. The molecular targets include the vinyl groups present in the monomers, which react to form covalent bonds, creating a three-dimensional polymer network .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, methyl ester, polymer with butyl 2-propenoate and ethenylbenzene: .
2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester: .
2-Propenoic acid, 2-methyl-, 2-methylpropyl ester: .
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate offers superior mechanical properties and chemical resistance. Its unique structure allows for the formation of highly cross-linked polymers, making it ideal for applications requiring high durability and stability.
Properties
CAS No. |
56938-23-9 |
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Molecular Formula |
C26H42O10 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H22O6.C7H12O2.C5H8O2/c1-11(2)13(15)19-9-7-17-5-6-18-8-10-20-14(16)12(3)4;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h1,3,5-10H2,2,4H3;4H,2-3,5-6H2,1H3;1H2,2-3H3 |
InChI Key |
BHYKTJVJXZAAFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C |
Related CAS |
56938-23-9 |
Origin of Product |
United States |
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